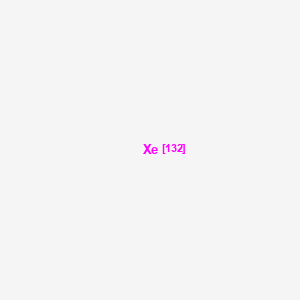

Xenon-132Xe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

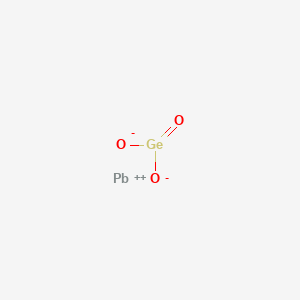

Xenon-132 is a stable isotope of the noble gas xenon, which is found in trace amounts in the Earth’s atmosphere. Xenon is a member of the noble gas family, known for its lack of chemical reactivity due to its complete valence electron shell. Xenon-132 constitutes about 26.9% of the naturally occurring xenon isotopes .

Méthodes De Préparation

Xenon-132 can be isolated from the atmosphere through a process of fractional distillation of liquid air. This method involves cooling air to extremely low temperatures to liquefy it, then gradually warming it to separate the different components based on their boiling points. Industrial production of xenon-132 often involves the use of cryogenic distillation techniques to achieve high purity levels .

Analyse Des Réactions Chimiques

Xenon-132, like other xenon isotopes, is generally chemically inert due to its noble gas status. under specific conditions, xenon can form compounds, particularly with fluorine and oxygen. For example, xenon can react with fluorine to form xenon hexafluoride (XeF6) under high pressure and temperature conditions. Common reagents for these reactions include fluorine gas and oxygen difluoride. The major products formed from these reactions are xenon fluorides and oxides .

Applications De Recherche Scientifique

Xenon-132 has several applications in scientific research:

Chemistry: Used as a tracer in studies of atmospheric and environmental processes.

Biology: Employed in hyperpolarized magnetic resonance imaging (MRI) to enhance the contrast of images, particularly in lung imaging.

Medicine: Utilized in anesthesia due to its neuroprotective properties and minimal side effects.

Industry: Applied in the production of high-intensity lamps and ion propulsion systems for spacecraft

Mécanisme D'action

The mechanism by which xenon-132 exerts its effects, particularly in medical applications, involves its interaction with the N-methyl-D-aspartate (NMDA) receptors in the brain. Xenon acts as an NMDA receptor antagonist, blocking the excitatory neurotransmitter glutamate from binding to these receptors. This action provides neuroprotection and contributes to its anesthetic properties .

Comparaison Avec Des Composés Similaires

Xenon-132 can be compared with other xenon isotopes such as xenon-129 and xenon-136. While all these isotopes share similar chemical properties due to their noble gas nature, they differ in their nuclear properties and specific applications. For instance:

Xenon-129: Used in hyperpolarized MRI for imaging due to its high natural abundance and favorable nuclear spin properties.

Xenon-136: Studied in double beta decay experiments to understand fundamental particle physics.

Xenon-124: Investigated for its potential in dark matter detection experiments

Xenon-132’s uniqueness lies in its balanced properties, making it suitable for a wide range of applications from medical imaging to industrial uses.

Propriétés

IUPAC Name |

xenon-132 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Xe/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNFHKCVQCLJFQ-OUBTZVSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Xe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[132Xe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Xe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745712 |

Source

|

| Record name | (~132~Xe)Xenon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.90415508 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14155-79-4 |

Source

|

| Record name | (~132~Xe)Xenon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B576921.png)

![[4-(Dimethylamino)anilino]-oxo-phenylazanium](/img/structure/B576926.png)

![(1S,2S,5R,7R,10S,11S,14S,15R)-5,14-dihydroxy-2,15-dimethyltetracyclo[8.6.0.02,7.011,15]hexadecan-16-one](/img/structure/B576927.png)

![methyl (3S,4S,4aR)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B576936.png)